tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate
Description
"tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate" is an indole derivative with a tert-butyl ester group at the N1 position, a chlorine substituent at the C5 position, and a formyl group at the C3 position (Figure 1). Indole derivatives are critical in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. The tert-butyl ester group enhances solubility in organic solvents and acts as a protective group for carboxylic acids during synthetic processes . The formyl group at C3 provides a reactive site for further functionalization, such as condensation reactions, making this compound a versatile intermediate in drug discovery .
Properties
CAS No. |
1386456-63-8 |
|---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
tert-butyl 2-(5-chloro-3-formylindol-1-yl)acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)8-17-7-10(9-18)12-6-11(16)4-5-13(12)17/h4-7,9H,8H2,1-3H3 |
InChI Key |
HFIGTQYIVGVJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: Finally, the esterification of the formylated indole with tert-butyl bromoacetate in the presence of a base like potassium carbonate yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
Tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the chloro group can participate in halogen bonding interactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include indole derivatives with variations at the C3, C5, or N1 positions. The following table summarizes substituent differences and their implications:
Key Observations :
- The formyl group in the target compound distinguishes it from analogs with methyl (54) or methoxy (56) groups, offering greater reactivity for nucleophilic additions .
- tert-butyl esters (target compound, ) are more sterically hindered and hydrolytically stable than ethyl esters (54, 56), favoring applications in prolonged synthetic routes .
Physicochemical Properties
Physical properties vary significantly with substituents:
Key Observations :
- Solid-state stability is observed in crystalline derivatives (e.g., ), whereas oily compounds (54) may require stabilization .
- Purity varies widely; analogs like 55 (46%) may require further purification for pharmaceutical applications .
Spectroscopic Comparisons
Biological Activity
tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate is a synthetic compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a chloro-substituted indole ring, and a formyl group, which contribute to its potential as a versatile building block in organic synthesis and drug development.
| Property | Value |
|---|---|
| CAS No. | 1386456-63-8 |
| Molecular Formula | C15H16ClNO3 |
| Molecular Weight | 293.74 g/mol |
| IUPAC Name | tert-butyl 2-(5-chloro-3-formylindol-1-yl)acetate |
| Purity | ≥95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of cell death . The mechanism often involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis.
Antiviral and Antimicrobial Effects
In addition to anticancer properties, indole derivatives have been investigated for their antiviral and antimicrobial activities. The chloro and formyl groups present in this compound may enhance its interaction with biological targets, potentially inhibiting viral replication or bacterial growth through various mechanisms such as enzyme inhibition or disruption of membrane integrity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding: The structural features may allow binding to specific receptors, modulating signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives, providing insights into their potential therapeutic applications:
- Induction of Apoptosis:
- Microtubule Destabilization:
-
Broad-Spectrum Antimicrobial Activity:
- Indole derivatives have shown promise against various pathogens, including bacteria and viruses, indicating their potential utility in developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
